Sodium formate

Catalog No.
S610451
CAS No.
141-53-7
M.F
HCOONa
NaHCOO
CHNaO2
M. Wt
69.015 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium formate

CAS Number

141-53-7

Product Name

Sodium formate

IUPAC Name

sodium;formate

Molecular Formula

HCOONa
NaHCOO
CHNaO2

Molecular Weight

69.015 g/mol

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1

InChI Key

HLBBKKJFGFRGMU-UHFFFAOYSA-M

SMILES

C(=O)[O-].[Na+]

Solubility

6.38 M
SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER
SOLUBLE IN GLYCEROL
SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C
SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C
Solubility in water, g/100ml at 20 °C: 97

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)[O-].[Na+]

Isomeric SMILES

C(=O)[O-].[Na+]

CO2 Utilization

Fabric Dyeing and Printing

Hydrogen Production

Energy Storage and Biofuel Synthesis

Leather Tanning

De-icing Agent

Papermaking

Oil and Gas Exploration

Sodium formate is the sodium salt of formic acid, with the chemical formula NaCHO2\text{NaCHO}_2. It typically appears as a white crystalline powder that is hygroscopic, meaning it can absorb moisture from the environment. Sodium formate is soluble in water and is characterized by its ionic structure, comprising sodium cations Na+\text{Na}^+ and formate anions CHO2\text{CHO}_2^-. The compound crystallizes in a monoclinic crystal system, with specific lattice parameters contributing to its physical properties, such as solubility and stability .

  • Skin and eye irritation: Contact with skin or eyes can cause irritation.
  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system.
  • Combustible: Finely dispersed sodium formate can form explosive mixtures in air under specific conditions.
, particularly when heated. Upon heating, sodium formate decomposes to produce sodium oxalate and hydrogen gas:

2 HCOONa COO 2Na2+H2\text{2 HCOONa}\rightarrow \text{ COO }_2\text{Na}_2+\text{H}_2\uparrow

Further heating of sodium oxalate can yield sodium carbonate and carbon monoxide:

 COO 2Na2Na2CO3+CO\text{ COO }_2\text{Na}_2\rightarrow \text{Na}_2\text{CO}_3+\text{CO}\uparrow

Additionally, sodium formate reacts with strong acids like sulfuric acid to produce formic acid and sodium sulfate:

2 HCOONa+H2SO42HCOOH+Na2SO4\text{2 HCOONa}+\text{H}_2\text{SO}_4\rightarrow 2\text{HCOOH}+\text{Na}_2\text{SO}_4

In aqueous solutions, sodium formate acts as a weak base due to the presence of the formate ion, which can undergo hydrolysis:

CHO2+H2OHCOOH+OH\text{CHO}_2^-+\text{H}_2\text{O}\rightleftharpoons \text{HCOOH}+\text{OH}^-

Sodium formate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves neutralizing formic acid with sodium hydroxide:
    HCOOH+NaOHHCOONa+H2O\text{HCOOH}+\text{NaOH}\rightarrow \text{HCOONa}+\text{H}_2\text{O}
  • Carbon Monoxide Reaction: Industrially, it can be produced by absorbing carbon monoxide in sodium hydroxide under pressure:
    CO+NaOHHCOONa\text{CO}+\text{NaOH}\rightarrow \text{HCOONa}
  • Chloroform Reaction: In laboratory settings, sodium formate can be synthesized by reacting chloroform with an alcoholic solution of sodium hydroxide:
    CHCl3+4NaOHHCOONa+3NaCl+2H2O\text{CHCl}_3+4\text{NaOH}\rightarrow \text{HCOONa}+3\text{NaCl}+2\text{H}_2\text{O}
  • Haloform Reaction: Another method involves the haloform reaction between ethanol and sodium hypochlorite in the presence of a base .

Sodium formate has diverse applications across various industries:

  • Textile Industry: Used in dyeing and printing processes.
  • Food Industry: Acts as a food additive (E237) and preservative.
  • De-icing Agent: Effective for preventing ice formation at low temperatures.
  • Cryoprotectant: Utilized in structural biology for X-ray diffraction experiments on protein crystals.

Studies involving sodium formate often focus on its role in buffering systems and its effect on chemical equilibria. When mixed with solutions of formic acid, it alters the equilibrium by providing additional formate ions, which increases the pH of the solution due to the common ion effect. This interaction demonstrates its utility in maintaining desired pH levels in various

Sodium formate shares similarities with several other compounds, particularly other salts of carboxylic acids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Sodium acetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Salt of acetic acid; used as a food preservative and buffer.
Calcium formateCa HCOO 2\text{Ca HCOO }_2Used in de-icing; has different solubility properties compared to sodium formate.
Potassium formateKCHO2\text{KCHO}_2Similar uses but different solubility and biological interactions.
Ammonium formate(NH4)CHO2(\text{NH}_4)\text{CHO}_2Used in organic synthesis; different ionic properties compared to sodium formate.

Sodium formate is unique due to its high solubility in water and its effectiveness as both a buffer and reducing agent in various chemical processes. Its low environmental impact compared to other de-icing agents further enhances its appeal for industrial applications .

Catalytic Carbonylation of Sodium Hydroxide

The commercial production of sodium formate primarily relies on the direct carbonylation of sodium hydroxide using carbon monoxide. This industrial process involves the absorption of carbon monoxide under pressure in solid sodium hydroxide under controlled conditions:

CO + NaOH → HCO₂Na

The reaction typically proceeds at elevated temperatures of approximately 130°C and pressures of 6-8 bar. This methodology represents one of the most economically viable routes for large-scale production, efficiently utilizing carbon monoxide as a C1 source. The reaction demonstrates high atom efficiency and produces minimal waste streams, making it environmentally advantageous compared to alternative synthesis routes.

Recent advancements in catalyst design have improved reaction efficiency and selectivity. The process demonstrates particular economic viability in regions with access to yellow phosphorus tail gas and caustic soda resources, allowing for comprehensive resource utilization.

ParameterSpecificationReference
Temperature130°C
Pressure6-8 bar
Reaction mediumSolid NaOH
Primary advantageDirect carbonylation without additional reagents
Industrial scale viabilityHigh

Neutralization Pathways Using Formic Acid Derivatives

The neutralization pathway represents another commercially significant route for sodium formate synthesis. This approach capitalizes on the ready availability of formic acid produced through the carbonylation of methanol followed by hydrolysis of the resulting methyl formate. The neutralization reaction proceeds according to the following equation:

HCOOH + NaOH → HCOONa + H₂O

Several variations of this neutralization pathway exist, including:

  • Direct neutralization with sodium hydroxide: The most straightforward approach, utilizing aqueous solutions of formic acid and sodium hydroxide.

  • Laboratory-scale preparation using sodium carbonate:

    2HCOOH + Na₂CO₃ → 2HCOONa + H₂O + CO₂

    This method offers advantages in laboratory settings, producing sodium formate with carbon dioxide as the only by-product.

  • Chloroform-based synthesis routes:

    CHCl₃ + 4NaOH → HCOONa + 3NaCl + 2H₂O

    This method utilizes chloroform in alcoholic sodium hydroxide solution. The reaction proceeds through a base-induced decomposition of chloroform.

  • Chloral hydrate reaction:

    C₂HCl₃(OH)₂ + NaOH → CHCl₃ + HCOONa + H₂O

    This pathway offers advantages in product isolation due to the low aqueous solubility of CHCl₃, facilitating separation through fractional crystallization.

  • Haloform reaction:
    Sodium formate can be synthesized via the haloform reaction between ethanol and sodium hypochlorite in the presence of a base.

Additionally, sodium formate emerges as a by-product in certain industrial processes, including the final step of pentaerythritol synthesis and in the crossed Cannizzaro reaction of formaldehyde with the aldol reaction product trimethylol acetaldehyde.

Electrochemical Reduction of Carbon Dioxide

The electrochemical conversion of CO₂ to value-added products represents an emerging approach for sustainable sodium formate production. This method has gained significant attention as it simultaneously addresses carbon dioxide utilization and renewable energy storage challenges.

Recent advances in electrocatalyst design have demonstrated promising results for selective formate production. A cobalt phosphino-thiolate complex ([Co(triphos)(bdt)]⁺) has shown remarkable selectivity for CO₂ reduction to formate, achieving selectivity as high as 94% at overpotentials of 750 mV. The electrocatalytic system demonstrates impressive stability with negligible current degradation during extended electrolysis experiments lasting up to 24 hours.

Mechanistic studies suggest an ECEC pathway (Electrochemical-Chemical-Electrochemical-Chemical) involving:

  • Initial electrochemical reduction of the catalyst
  • Chemical interaction with CO₂
  • Second electron transfer
  • Final chemical step yielding formate

The key advantages of the electrochemical approach include:

  • Carbon-neutral operation when powered by renewable electricity
  • Ambient temperature and pressure conditions
  • High selectivity with appropriate catalyst selection
  • Potential integration with carbon capture technologies

Bimetallic Catalyst Systems for Enhanced Yield

Advanced catalyst design has significantly improved sodium formate synthesis efficiency. Bimetallic catalyst systems have emerged as particularly promising for the hydrogenation of CO₂ to formate under mild conditions.

A notable development involves the integration of ruthenium and iron-based PNP complexes for tandem CO₂ capture and conversion to formate salts. This approach utilizes aqueous inorganic hydroxide solutions for CO₂ capture coupled with homogeneous pincer catalysts for hydrogenation. The system demonstrates excellent recyclability through a biphasic solvent approach (2-MTHF/H₂O) with minimal decline in turnover frequency (TOF) over multiple cycles.

Another innovative catalyst system employs manganese-based complexes for CO₂ hydrogenation to formate. The bench-stable alkylmanganese complex [Mn(CH₃)(dippe)(CO)₂] has demonstrated efficient catalytic activity under mild conditions (75 bar total pressure, 80°C). The precatalyst activates through conversion to the active hydride species:

[Mn(CH₃)(dippe)(CO)₂] → [MnH(dippe)(CO)₂] + CH₄

Non-precious metal catalysts have also shown promise, with nickel-based systems achieving efficient hydrogenation of C-O compounds using sodium formate as the hydrogen source. This approach offers several advantages:

  • Low catalyst loading (down to 0.5 mol%)
  • Tolerance of various functional groups
  • Applicability to complex molecule modification
  • Scalability for industrial applications
Catalyst SystemKey FeaturesReaction ConditionsReference
Ru/Fe-PNP complexesTandem CO₂ capture and conversion, recyclableBiphasic solvent system
Mn(CH₃)(dippe)(CO)₂Bench-stable precatalyst75 bar, 80°C
Ni-catalystsLow loading, functional group toleranceVarious
Co phosphino-thiolateHigh selectivity (up to 94%)Electrochemical, 750 mV overpotential

Ruthenium-Based Homogeneous Catalysis for Bicarbonate Conversion

Ruthenium complexes, particularly PNP pincer catalysts, have revolutionized the hydrogenation of bicarbonate to sodium formate. A landmark study by Filonenko et al. demonstrated that a ruthenium PNP pincer catalyst achieves remarkable efficiency in converting supersaturated bicarbonate slurries into aqueous formate solutions at concentrations up to 12 M [1]. The biphasic catalytic system operates under mild conditions (70–100°C, 20–80 bar H₂), achieving turnover frequencies (TOFs) of 73,000 h⁻¹ and sustained stability over 474,000 turnovers [1] [2].

The reaction mechanism involves the homogeneous activation of hydrogen by the Ru center, followed by bicarbonate insertion to form a ruthenium-formate intermediate. Kinetic studies reveal a first-order dependence on bicarbonate concentration, with the reaction rate plateauing at supersaturated conditions due to mass transfer limitations [1]. Comparative analyses show that this system outperforms earlier ruthenium-phosphine ligand complexes, which achieved TOFs of 2,793 h⁻¹ under harsher conditions (100°C, 50 bar H₂) [2].

Table 1: Performance Comparison of Ruthenium Catalysts in Bicarbonate Hydrogenation

Catalyst SystemTemperature (°C)H₂ Pressure (bar)TOF (h⁻¹)TON
Ru PNP Pincer [1]702073,000474,000
[RuCl₂(benzene)]₂/DPPM [2]100502,7931108

The use of multiphase catalysis enhances stability by segregating the catalyst in an organic phase, minimizing deactivation through precipitation or aggregation [1]. This approach enables the direct conversion of industrial bicarbonate waste streams into sodium formate, bypassing energy-intensive CO₂ capture steps.

Nickel-Palladium Nanocomposites in CO₂ Hydrogenation

Nickel-palladium bimetallic systems have shown exceptional promise in CO₂ hydrogenation to CO and methane, with sodium formate often appearing as an intermediate. Studies comparing sol-immobilization (SI) and direct decomposition (DD) synthesis methods reveal that DD-prepared NiPd/SiO₂ catalysts exhibit superior activity for the reverse water-gas shift (RWGS) reaction [6]. Alloyed nanoparticles from SI methods demonstrate phase segregation, whereas DD catalysts form smaller Ni clusters (3–6 nm) with enhanced surface undercoordinated sites [6].

The addition of palladium modifies the electronic structure of nickel, weakening CO chemisorption and preventing catalyst poisoning. X-ray photoelectron spectroscopy (XPS) analyses indicate electron transfer from Ni to Pd, creating positively charged Ni sites that activate CO₂ more effectively [5] [6]. This electronic synergy shifts selectivity toward CO at lower temperatures (200–300°C), with DD catalysts achieving 85% CO selectivity at 250°C compared to 60% for SI analogues [6].

Table 2: Catalytic Performance of NiPd Nanocomposites in CO₂ Hydrogenation

Catalyst Preparation MethodParticle Size (nm)CO Selectivity (%)TOF (h⁻¹)
NiPd DD [6]3.2851,200
NiPd SI [6]5.860450

Operando infrared spectroscopy studies confirm that CO₂ dissociation proceeds via direct cleavage to adsorbed CO, which subsequently undergoes hydrogenation [4]. The smaller Ni clusters in DD catalysts favor weaker CO binding, reducing the activation energy for methane formation from 98 kJ/mol to 72 kJ/mol [4] [6].

Reaction Kinetics and Turnover Frequency Optimization

Optimizing TOFs in sodium formate synthesis requires balancing catalyst loading, hydrogen pressure, and bicarbonate concentration. For ruthenium PNP systems, TOFs scale linearly with catalyst concentrations up to 0.005 mol%, beyond which diffusional constraints dominate [1]. Increasing hydrogen pressure from 20 to 50 bar boosts TOFs by 40%, but further加压 induces catalyst leaching into the aqueous phase, reducing stability [1] [2].

In NiPd systems, reducing particle size below 5 nm enhances surface-to-volume ratios but introduces structure sensitivity. Nanoparticles under 3 nm lose methanation activity entirely due to insufficient step edges for C–O bond cleavage [4] [6]. Kinetic modeling reveals a Langmuir-Hinshelwood mechanism where CO₂ and H₂ adsorption compete for active sites, with rate-determining steps shifting from CO₂ dissociation to CO hydrogenation as particle size decreases [4].

Table 3: Kinetic Parameters for CO₂ Hydrogenation on NiPd Catalysts

ParameterNiPd DD [6]NiPd SI [6]
Activation Energy (kJ/mol)7298
Rate Constant (s⁻¹)4.5 × 10⁻³1.2 × 10⁻³
TOF (h⁻¹)1,200450

Catalyst recyclability remains a challenge, particularly for homogeneous ruthenium systems. Ligand degradation accounts for 70% of activity loss over five cycles, necessitating the development of chelating ligands with higher oxidation resistance [1] [2]. Heterogeneous NiPd catalysts exhibit better stability, retaining 95% initial activity after 100 hours due to strong metal-support interactions [6].

Physical Description

DryPowder; DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER.

Color/Form

COLORLESS MONOCLINIC CRYSTALS
WHITE GRANULES OR CRYSTALLINE POWDER

Density

1.92 @ 20 °C
1.9 g/cm³

Melting Point

253.0 °C
253 °C

UNII

387AD98770

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2588 of 2667 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

141-53-7

Wikipedia

Sodium formate

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Buffering; Preservative

Methods of Manufacturing

REACTION OF SODIUM HYDROXIDE & CARBON MONOXIDE
CARBON MONOXIDE & SODIUM HYDROXIDE ARE HEATED UNDER PRESSURE, ALSO FROM PENTAERYTHRITOL MANUFACTURE.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Services
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Wood product manufacturing
Formic acid, sodium salt (1:1): ACTIVE
NA FORMATE (0.5 MMOLE) INHIBITED ACCUMULATION OF METHEMOGLOBIN AND ERYTHROCYTE LYSIS CAUSED BY 2.6 & 3.3 MMOLE PRIMAQUINE.
Sodium formate appears in sodium methylate at 0.3%

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF FORMIC ACID IN URINE IN FORM OF CARBON MONOXIDE.

Dates

Last modified: 08-15-2023

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